molecular formula C9H11NO3 B010178 2-Amino-2-(4-methoxyphenyl)acetic acid CAS No. 19789-59-4

2-Amino-2-(4-methoxyphenyl)acetic acid

Cat. No. B010178
CAS RN: 19789-59-4
M. Wt: 181.19 g/mol
InChI Key: GXUAKXUIILGDKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-2-(4-methoxyphenyl)acetic acid often involves regioselective bromination, acylation, and hydrolysis steps to achieve high yields and specificity. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a closely related compound, is achieved through the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% product (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds reveals that the methoxy group tends to be almost coplanar with the phenyl ring, indicating electron-donating properties, while the presence of other substituents like bromine suggests electron-withdrawing capabilities. The structure is further stabilized by hydrogen-bonded dimers in the crystal state (Guzei et al., 2010).

Chemical Reactions and Properties

Chemical reactivity studies show that derivatives of 2-Amino-2-(4-methoxyphenyl)acetic acid can undergo various reactions to form novel compounds with significant antimicrobial activities. For example, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exhibit substantial antimicrobial properties against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Physical Properties Analysis

While specific studies on the physical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid are limited, related research indicates that such compounds often feature planar structures with significant intermolecular interactions, such as hydrogen bonds, contributing to their stability and crystalline state (Burns & Hagaman, 1993).

Chemical Properties Analysis

The chemical properties of compounds akin to 2-Amino-2-(4-methoxyphenyl)acetic acid often involve their electron-donating and withdrawing capabilities, influencing their reactivity and the formation of stable crystalline structures. These properties are essential for understanding their interactions and potential applications in various fields (Guzei et al., 2010).

Scientific Research Applications

  • Acylation of Amines and Pyrazole : This compound is used in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole (Arutjunyan et al., 2013).

  • Synthesis of Heterobifunctional Reagents : It plays a role in synthesizing thiol-reactive heterobifunctional reagents. These reagents are used for coupling peptides to liposomes and in immunization (Frisch et al., 1996).

  • Preparation of Homologs : The compound is useful in preparing homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, indicating its significance in the synthesis of complex organic molecules (Kosui et al., 1982).

  • Building Block in Nitrogen Heterocyclic Compounds : It serves as a building block for constructing nitrogen heterocyclic compounds and exhibits biological activity (Farouk et al., 2021).

  • Application in Polymers : As a methacrylic derivative of 4-methoxyphenylacetic acid, it's used in polymers supporting complementary actions per repeat unit. This indicates its utility in polymer chemistry and material science (Román & Gallardo, 1992).

  • Chemical Research Applications : The synthesized 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid derived from it has potential applications in chemical research due to its simple synthesis and proven structure (Lichitsky et al., 2022).

  • Antimycobacterial Agent : This compound is also noted as a novel antimycobacterial agent with a significant minimum inhibitory concentration, indicating its potential in pharmaceutical applications (Ali & Shaharyar, 2007).

  • Antimicrobial Activities : Derivatives of this compound show significant antimicrobial activities against several strains of microbes, further underlining its importance in the development of new antimicrobial agents (Noolvi et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-amino-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUAKXUIILGDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-methoxyphenyl)acetic acid

CAS RN

2540-53-6, 19789-59-4
Record name NSC154924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19789-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Dai, YM Pan, SG Wang, X Zhang… - Organic & Biomolecular …, 2021 - pubs.rsc.org
A series of half-sandwich Ir(III) complexes 1–6 bearing an amidato bidentate ligand were conveniently synthesized and applied to the catalytic Leuckart–Wallach reaction to produce …
Number of citations: 8 pubs.rsc.org
F Bordier, M Stam, E Darii, S Tricot, A Fossey… - Journal of Molecular …, 2014 - Elsevier
A high-throughput screening for the identification of nitrilases demonstrating activity towards alpha-aminonitriles is reported. A LC–MS assay giving access to both conversion and …
Number of citations: 9 www.sciencedirect.com
BJ Haugeberg - 2016 - kuscholarworks.ku.edu
Organocatalysis is a synthetic field of ever increasing development and utility. Of the reactions and small molecule catalysts developed over the last 20 years, a considerable portion …
Number of citations: 0 kuscholarworks.ku.edu
Z Zhu, F Yi, MP Epplin, D Liu, SL Summer, R Mizu… - …, 2020 - Elsevier
NMDA receptors are ligand-gated ion channels that mediate excitatory neurotransmission. Most native NMDA receptors are tetrameric assemblies of two glycine-binding GluN1 and two …
Number of citations: 23 www.sciencedirect.com
K Tanaka, T Miki, K Murata, A Yamaguchi… - The Journal of …, 2019 - ACS Publications
Cp*Ir complexes bearing a 2-picolinamide moiety serve as effective catalysts for the direct reductive amination of ketonic compounds to give primary amines under transfer …
Number of citations: 35 pubs.acs.org

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